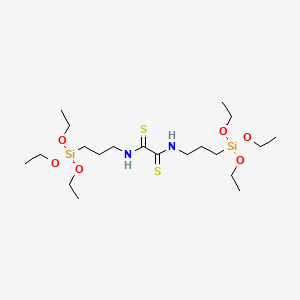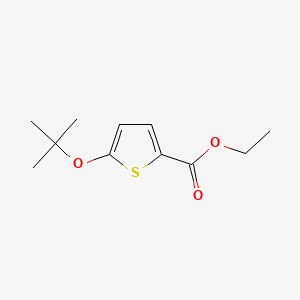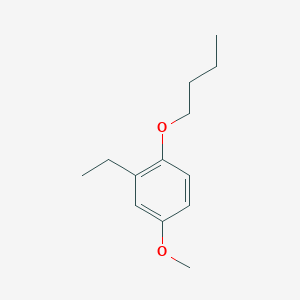
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- typically involves a cycloaddition reaction of an amino alcohol with an aldehyde or ketone, followed by acylation with dichloroacetyl chloride. The reaction is often carried out in benzene under reflux conditions . The general synthetic route can be summarized as follows:
Cycloaddition Reaction: An amino alcohol reacts with an aldehyde or ketone to form an oxazolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
化学反応の分析
Types of Reactions
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: The dichloroacetyl group can be substituted with other acyl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and tetrabutylammonium iodide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acyl chlorides and bases like sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines .
科学的研究の応用
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- has several scientific research applications:
作用機序
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- involves the induction of detoxifying enzymes and interaction with molecular targets. For instance, in maize, it induces the production of glutathione and the activity of glutathione S-transferase, which helps detoxify herbicides . The compound also interacts with acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids .
類似化合物との比較
Similar Compounds
3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE: Similar in structure but with different substituents, leading to variations in biological activity.
OXAZOLIDINONES: These compounds share the oxazolidine ring but differ in their functional groups and applications, particularly as antibiotics.
Uniqueness
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- is unique due to its specific dichloroacetyl group, which imparts distinct biological activities and makes it a valuable compound in both agricultural and pharmaceutical research .
特性
CAS番号 |
52836-86-9 |
|---|---|
分子式 |
C7H11Cl2NO2 |
分子量 |
212.07 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-2-5-3-12-4-10(5)7(11)6(8)9/h5-6H,2-4H2,1H3 |
InChIキー |
MCNAPBRXUMKCJP-UHFFFAOYSA-N |
正規SMILES |
CCC1COCN1C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



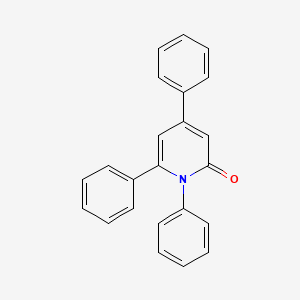
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
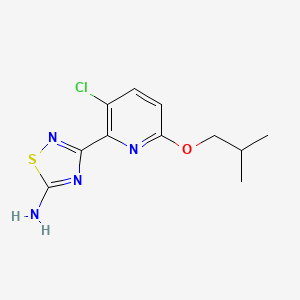
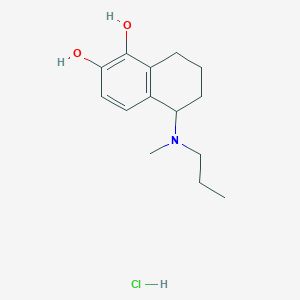

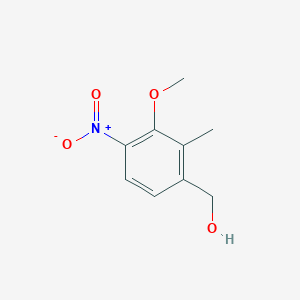
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
